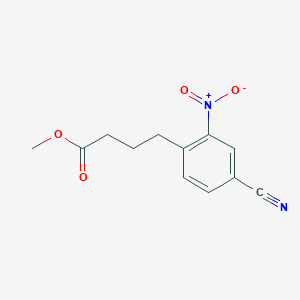

Methyl 4-(4-cyano-2-nitrophenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate typically involves the esterification of 4-(4-cyano-2-nitrophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions for a specified period to ensure complete conversion . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 4-(4-cyano-2-nitrophenyl)butanoate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4-cyano-2-nitrophenyl)butanoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

Medicine: Research involving this compound includes the development of potential pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyano-2-nitrophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to modulate their activity .

Comparison with Similar Compounds

Methyl 4-(4-cyano-2-nitrophenyl)butanoate can be compared with similar compounds like Methyl 4-(4-nitrophenyl)butanoate . While both compounds share a similar core structure, the presence of the cyano group in this compound adds unique chemical properties and reactivity . This makes it distinct in terms of its applications and the types of reactions it can undergo .

Similar Compounds

Biological Activity

Methyl 4-(4-cyano-2-nitrophenyl)butanoate is an organic compound notable for its unique structural features, including a nitro group and a cyano group attached to a phenyl ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H12N2O2

- Molecular Weight : Approximately 224.23 g/mol

- Structural Features : The compound features a butanoate moiety linked to a phenyl ring that contains both a cyano and a nitro substituent, contributing to its chemical reactivity and potential biological activity.

| Property | Value |

|---|---|

| Density | 1.193 g/cm³ |

| Boiling Point | 344.1 °C at 760 mmHg |

| Flash Point | 150.2 °C |

The biological activity of this compound is primarily attributed to the presence of the nitro and cyano groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects or modulation of cellular pathways. The cyano group may also participate in nucleophilic addition reactions, enhancing its biological relevance.

Biological Activities

Research indicates that compounds containing nitro and cyano groups often exhibit diverse biological activities, including:

- Antimicrobial Properties : Compounds similar to this compound have been investigated for their potential antimicrobial effects against various pathogens.

- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of tumor growth .

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial effects of related compounds in vitro, demonstrating significant inhibition of bacterial growth, which suggests that this compound could have similar properties.

- Cytotoxic Effects : In cell line studies, compounds with similar structural features were shown to induce cytotoxicity in cancer cells, indicating that this compound may also exhibit such effects through its reactive intermediates .

- Pharmacological Insights : A review highlighted the importance of structural modifications in enhancing the biological activity of nitro-containing compounds. It suggested that further research on this compound could lead to the development of new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Unique Characteristics |

|---|---|---|

| Ethyl 3-(4-cyano-2-nitrophenyl)acrylate | Antimicrobial, anticancer | Different reactivity due to acrylate moiety |

| Methyl 3-(4-cyano-2-nitrophenyl)acrylate | Similar activities; distinct pharmacokinetics | Contains an acrylate instead of butanoate |

| Ethyl 3-(4-cyano-2-nitrophenyl)butanoate | Investigated for similar biological activities | Ethyl group may alter solubility and reactivity |

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 4-(4-cyano-2-nitrophenyl)butanoate |

InChI |

InChI=1S/C12H12N2O4/c1-18-12(15)4-2-3-10-6-5-9(8-13)7-11(10)14(16)17/h5-7H,2-4H2,1H3 |

InChI Key |

UQQXDGPVIRESSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.